molecular formula BiH3O3 B7822620 Bismuth hydrate

Bismuth hydrate

Cat. No.: B7822620
M. Wt: 260.003 g/mol
InChI Key: TZSXPYWRDWEXHG-UHFFFAOYSA-K
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Description

Bismuth hydrate, also known as bismuth hydroxide, is a chemical compound with the formula Bi(OH)₃. It is typically produced as white flakes when an alkali is added to a solution of a bismuth salt. This compound is often described as bismuth oxide hydrate and is known for its applications in various fields, including medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bismuth hydrate can be synthesized through several methods, including:

    Precipitation Method: This involves adding an alkali, such as sodium hydroxide or potassium hydroxide, to a solution of a bismuth salt, such as bismuth nitrate.

    Hydrothermal Method: This method involves the use of high-temperature and high-pressure conditions to synthesize this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the precipitation method due to its simplicity and cost-effectiveness. The process involves dissolving bismuth nitrate in water, followed by the addition of an alkali to precipitate this compound. The precipitate is then filtered, washed, and dried to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Bismuth hydrate can be compared with other bismuth compounds, such as:

Uniqueness of this compound: this compound is unique due to its versatility in various applications, ranging from medicine to industrial processes. Its ability to form protective layers and act as a catalyst makes it a valuable compound in both scientific research and practical applications .

Comparison with Similar Compounds

Properties

IUPAC Name

bismuth;trihydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Bi.3H2O/h;3*1H2/q+3;;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSXPYWRDWEXHG-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[OH-].[OH-].[Bi+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BiH3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.003 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10361-43-0
Record name Bismuth hydroxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10361-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BISMUTH HYDROXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1818YPL67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bismuth hydrate

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